Chlorocyclinone C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

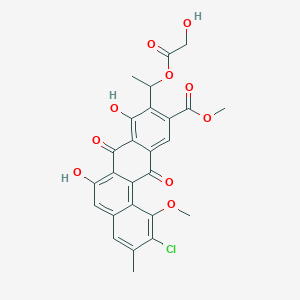

クロロシクリノンCは、ポリケチド化合物の一種である塩素化アンギュシクリノンです。これは、さまざまな種類の生物活性二次代謝産物を生成することで知られるストレプトマイセス属の特定の菌株によって生成されます。 クロロシクリノンCは、そのユニークな構造的特徴と潜在的な生物活性のために注目を集めています .

準備方法

クロロシクリノンCは、通常、ストレプトマイセス属菌株DSM 17045の菌糸体から単離されます。調製には、クロロシクリノンの生成を誘導するために、特定の条件下でストレプトマイセス菌株を培養することが含まれます。次に、化合物を抽出および精製するために、クロマトグラフィー技術を使用します。 クロロシクリノンCの構造は、核磁気共鳴(NMR)や質量分析(MS)などの分光法によって決定されます .

化学反応の分析

Reactivity of Functional Groups

Chlorocyclinone C participates in reactions driven by its unique functional groups:

Electrophilic Chlorine Atom

-

Nucleophilic Substitution : The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions, enabling further derivatization .

-

Elimination Reactions : Under basic conditions, dehydrohalogenation forms conjugated dienes, altering the compound’s electronic properties.

Electron-Rich Double Bonds

-

Cycloadditions : Participates in Diels-Alder reactions with electron-deficient dienophiles, expanding its polycyclic framework.

-

Hydrogenation : Catalytic hydrogenation reduces double bonds, yielding saturated analogs for structure-activity studies.

Ester Groups

-

Hydrolysis : Acidic or basic conditions cleave ester linkages, producing carboxylic acids or alcohols, respectively.

-

Transesterification : Reacts with alcohols in the presence of catalysts to form new esters.

Functional Group Compatibility

This compound’s synthesis demonstrates tolerance for sensitive functional groups:

Radical-Mediated C–H Functionalization

Recent advances utilize zinc sulfinate salts for direct C–H alkylation, enabling late-stage diversification :

-

Mechanism : Zinc sulfinates generate alkyl radicals under mild, open-air conditions, which react selectively with electron-rich heterocycles in this compound .

-

Applications : Introduces alkyl, fluoroalkyl, and trifluoromethyl groups without protecting groups .

Oxidative and Reductive Transformations

-

Oxidation : The tetracyclic core undergoes site-selective epoxidation using peracids, enhancing polarity for pharmaceutical applications.

-

Reduction : Sodium borohydride reduces ketones to secondary alcohols, modifying bioactivity.

Comparative Reactivity with Analogs

This compound’s chlorine atom enhances electrophilicity compared to non-chlorinated cyclinones:

科学的研究の応用

Chlorocyclinone C has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of chlorinated angucyclinones.

Biology: this compound has been studied for its potential antibacterial activity, particularly against Gram-positive bacteria.

Medicine: The compound has shown promise as a modulator of peroxisome proliferator-activated receptor gamma (PPAR-gamma), which is a target for the treatment of type 2 diabetes.

Industry: This compound can be used in the development of new antibiotics and other bioactive compounds

作用機序

クロロシクリノンCは、ペルオキシソーム増殖剤活性化受容体ガンマ(PPAR-ガンマ)の活性化を拮抗することにより、その効果を発揮します。この受容体は、グルコースと脂質代謝の調節に関与しています。クロロシクリノンCは、既知のPPAR-ガンマアゴニストであるロシグリタゾンを受容体のリガンド結合ドメインから置換することができます。 この拮抗作用は、アルファスクリーンやシンチレーション近接アッセイなどのアッセイを使用して測定されます .

類似化合物との比較

クロロシクリノンCは、クロロシクリノンA、B、およびDを含む塩素化アンギュシクリノンファミリーの一部です。これらの化合物は、類似の構造的特徴を共有していますが、塩素原子の数と位置が異なります。クロロシクリノンCは、その特定の塩素化パターンとそのPPAR-ガンマ拮抗薬としての強力な活性のためにユニークです。 他の類似化合物には、アクチノアロムルス属の異なる菌株によって生成される過塩素化アンギュシクリノンでもあるアロシクリノンが含まれます .

参考文献

特性

分子式 |

C26H21ClO10 |

|---|---|

分子量 |

528.9 g/mol |

IUPAC名 |

methyl 2-chloro-6,8-dihydroxy-9-[1-(2-hydroxyacetyl)oxyethyl]-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate |

InChI |

InChI=1S/C26H21ClO10/c1-9-5-11-6-14(29)19-20(17(11)25(35-3)21(9)27)22(31)12-7-13(26(34)36-4)16(10(2)37-15(30)8-28)23(32)18(12)24(19)33/h5-7,10,28-29,32H,8H2,1-4H3 |

InChIキー |

LMNHPKWXMIGBEL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CC(=C3C(=C2C(=C1Cl)OC)C(=O)C4=CC(=C(C(=C4C3=O)O)C(C)OC(=O)CO)C(=O)OC)O |

同義語 |

chlorocyclinone C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。